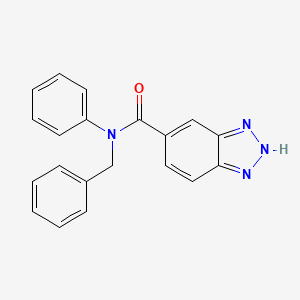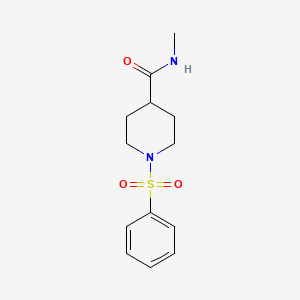
1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as SNS-032 and has gained significant attention in scientific research for its potential as a therapeutic agent.
Wirkmechanismus
SNS-032 exerts its therapeutic effects by inhibiting the activity of CDKs, specifically CDK2, CDK7, and CDK9. CDK2 is involved in the G1 to S phase transition of the cell cycle, CDK7 regulates transcription, and CDK9 is involved in RNA polymerase II-mediated transcription. By inhibiting these CDKs, SNS-032 can prevent cell proliferation and induce apoptosis in cancer cells. It can also inhibit the production of pro-inflammatory cytokines and viral replication.
Biochemical and Physiological Effects:
Studies have shown that SNS-032 can induce cell cycle arrest and apoptosis in cancer cells, including leukemia, lymphoma, and multiple myeloma. It can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, SNS-032 has been found to have antiviral effects against HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SNS-032 is its specificity for CDK2, CDK7, and CDK9, which makes it a promising therapeutic agent for diseases that involve dysregulated cell proliferation and transcription. However, its low solubility and stability can make it difficult to work with in lab experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
Future research on SNS-032 could focus on developing more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. SNS-032 could also be investigated for its potential in combination therapies with other drugs or as a targeted therapy for specific types of cancer or inflammatory disorders. Finally, research could explore the use of SNS-032 as a tool to study the role of CDKs in various cellular processes.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide involves the reaction of N-methylpiperidine-4-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and viral infections. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. SNS-032 has also been found to have anti-inflammatory and antiviral properties.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-13(16)11-7-9-15(10-8-11)19(17,18)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQZBLCPMQMCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-N-methylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

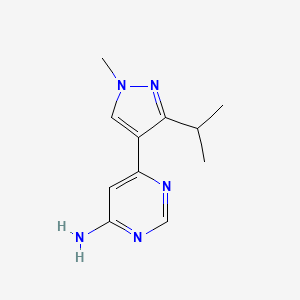
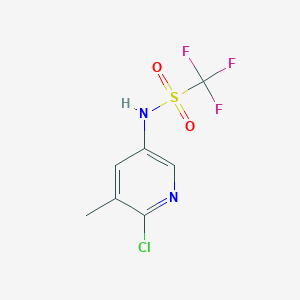
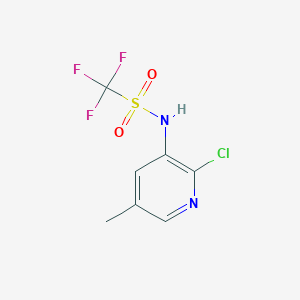
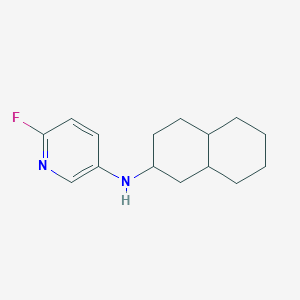
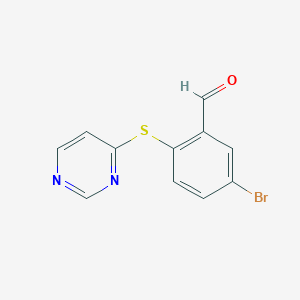
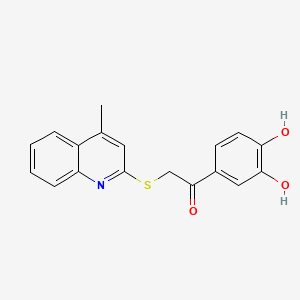
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)
